Benzyl 2,5-dimethoxybenzoate
Description
Contextualization within the Class of Benzoate (B1203000) Esters
Benzyl (B1604629) 2,5-dimethoxybenzoate belongs to the large family of benzoate esters. These are esters of benzoic acid and are characterized by a benzene (B151609) ring attached to an ester functional group. chemicalbook.comresearchgate.net Benzoate esters are widespread in nature and are synthesized for a variety of industrial applications, including in the formulation of perfumes, as plasticizers, and as intermediates in the synthesis of other organic compounds. researchgate.netnih.gov The general structure of a benzoate ester allows for a wide range of derivatives, with different alcohols and substituted benzoic acids leading to a vast array of compounds with diverse physical and chemical properties.
The defining features of Benzyl 2,5-dimethoxybenzoate are the benzyl group (a benzene ring attached to a CH2 group) esterified with 2,5-dimethoxybenzoic acid. The two methoxy (B1213986) groups on the benzoic acid ring significantly influence the electronic properties and reactivity of the molecule.
Significance in Organic Synthesis and Natural Products Chemistry
The importance of this compound in organic synthesis lies in its potential as a building block for more complex molecules. The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2,5-dimethoxybenzoic acid and benzyl alcohol, which can then be used in further reactions. evitachem.com The aromatic rings can also undergo various substitution reactions.
In the realm of natural products chemistry, this compound has been identified as a constituent of several plant species. tandfonline.comnaturalproducts.net Its isolation from natural sources has spurred research into its potential biological activities. The study of such natural compounds is crucial for the discovery of new therapeutic agents and for understanding the chemical ecology of the plants that produce them. For instance, fractionation of the bioactive constituents of the roots of Endlicheria dysodantha led to the isolation of this compound. tandfonline.com
Overview of Prior Academic Investigations related to the Compound
Academic research on this compound has focused on its isolation from natural sources and the characterization of its chemical structure. Spectroscopic methods are key in identifying and confirming the structure of this and related compounds. tandfonline.com While specific synthetic routes for this compound are not extensively detailed in readily available literature, general methods for the synthesis of benzoate esters, such as the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst, are well-established. evitachem.comijsdr.org Another common method is transesterification, where an existing ester is reacted with an alcohol to form a new ester. researchgate.net
Research has also explored the biological activities of various benzyl benzoate derivatives. For example, a study on the aerial parts of Solidago virga-aurea var. gigantea led to the isolation of several benzylbenzoates and investigation into their immunobiological activity. nih.gov Similarly, research on Brickellia veronicaefolia has identified various benzyl benzoate derivatives with smooth muscle relaxant properties. researchgate.netnih.gov While these studies did not specifically focus on the 2,5-dimethoxy isomer, they highlight the potential for biological activity within this class of compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H16O4 |
| InChI | InChI=1S/C16H16O4/c1-18-13-8-9-15(19-2)14(10-13)16(17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
| InChIKey | DIYALSWQLNYWNO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C(=C1)C(=O)OCC2=CC=CC=C2)OC |
Data sourced from PubChem. naturalproducts.net
Table 2: Research Findings on Related Benzoate Esters
| Compound | Source/Application | Research Focus |
| Ethyl benzoate | Flavoring agent, fragrance, solvent | Synthesis, properties, and applications in various industries. chemicalbook.comnih.gov |
| Benzyl 2-hydroxybenzoate | Endlicheria dysodantha | Isolation and structural identification. tandfonline.com |
| Benzyl 2,6-dimethoxybenzoate | Endlicheria dysodantha, Brickellia veronicaefolia | Isolation and potential biological activity. tandfonline.comresearchgate.netnih.gov |
| C10-Benzoate Esters of Anhydrotetracycline | Synthetic derivatives | Inhibition of tetracycline (B611298) destructases to overcome antibiotic resistance. acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
90578-39-5 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
benzyl 2,5-dimethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-9-15(19-2)14(10-13)16(17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
DIYALSWQLNYWNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Natural Occurrence and Isolation of Benzyl 2,5 Dimethoxybenzoate
Phytochemical Investigations and Botanical Sources
Isolation from Endlicheria dysodantha (Lauraceae)
Phytochemical analysis of the roots of Endlicheria dysodantha, a plant from the Lauraceae family, has led to the isolation of Benzyl (B1604629) 2,5-dimethoxybenzoate. tandfonline.comtandfonline.com This compound was one of four bioactive benzyl benzoate (B1203000) derivatives identified from the plant extract. tandfonline.comtandfonline.com The isolation was part of a broader investigation into the bioactive constituents of the plant, guided by bioassays. tandfonline.compurdue.edu The structure of Benzyl 2,5-dimethoxybenzoate, along with the other isolated compounds, was determined using spectroscopic methods. tandfonline.comtandfonline.com This was the first reported instance of these specific benzyl benzoates being isolated from the Endlicheria genus. tandfonline.comtandfonline.com
The other benzyl benzoate derivatives isolated alongside this compound from E. dysodantha were:
Benzyl 2-hydroxybenzoate tandfonline.comtandfonline.com
Benzyl 2-hydroxy-6-methoxybenzoate tandfonline.comtandfonline.com
Benzyl 2,6-dimethoxybenzoate tandfonline.comtandfonline.com
Table 1: Benzyl Benzoate Derivatives from Endlicheria dysodantha
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₆H₁₆O₄ |
| Benzyl 2-hydroxybenzoate | C₁₄H₁₂O₃ |
| Benzyl 2-hydroxy-6-methoxybenzoate | C₁₅H₁₄O₄ |
| Benzyl 2,6-dimethoxybenzoate | C₁₆H₁₆O₄ |
Identification from Polyalthia parviflora Leaves
While extensive phytochemical investigations have been conducted on Polyalthia parviflora, leading to the isolation of various classes of secondary metabolites like styryllactones and alkaloids, the presence of this compound has not been explicitly reported in the primary search results. nih.govacs.orgresearchgate.net Studies on the leaves and stems have identified other compounds, including p-hydroxyphenylethyl p-coumarate, p-hydroxyphenylethyl ferulate, dehydrodiscretamine, and (–)-discretamine. acs.orgresearchgate.net The genus Polyalthia is known for producing a diverse array of phytochemicals, but specific mention of this compound in P. parviflora is not found in the provided search results. mdpi.com
Characterization from Curculigo capitulata Rhizomes
This compound has been identified and characterized from the rhizomes of Curculigo capitulata. researchgate.net In a study of the chemical constituents of these rhizomes, this compound was isolated along with a number of other known compounds. researchgate.net The structure of this and other isolated compounds was confirmed through spectroscopic techniques and by comparing their physical and spectroscopic data with existing literature. researchgate.net The genus Curculigo is known for being rich in various phytochemicals, including phenols, phenolic glycosides, and lignans. portalsaude.org.brjapsonline.com
Some of the other compounds found in C. capitulata rhizomes alongside this compound include:
Benzyl 2,6-dimethoxybenzoate researchgate.net
Benzyl 2-hydroxy-6-methoxybenzoate researchgate.net
2,6-dimethoxybenzoic acid researchgate.net
Table 2: Selected Compounds Identified in Curculigo capitulata Rhizomes
| Compound Name | Compound Class |
|---|---|
| This compound | Benzyl Benzoate |
| Benzyl 2,6-dimethoxybenzoate | Benzyl Benzoate |
| Benzyl 2-hydroxy-6-methoxybenzoate | Benzyl Benzoate |
| 2,6-dimethoxybenzoic acid | Benzoic Acid Derivative |
Methodologies for Extraction and Purification from Natural Matrices
The isolation of this compound from natural sources involves standard phytochemical extraction and purification techniques. A general procedure begins with the extraction of the powdered plant material (e.g., roots) using a solvent like ethanol (B145695). tandfonline.com The resulting crude extract is then subjected to a series of separation processes.
A common approach involves partitioning the extract between different solvents to separate compounds based on polarity. tandfonline.com For instance, the ethanol extract of Endlicheria dysodantha roots was partitioned between dichloromethane (B109758) and water. tandfonline.com The dichloromethane fraction, containing less polar compounds like benzyl benzoates, was then further purified. tandfonline.com
Chromatographic techniques are crucial for the final isolation and purification of the target compound. taylorfrancis.com Column chromatography and Chromatotron chromatography, using silica (B1680970) gel as the stationary phase, are frequently employed. tandfonline.com A gradient elution system with solvents of increasing polarity, such as mixtures of hexane, dichloromethane, and methanol (B129727), allows for the separation of the different components of the extract. tandfonline.com Benzyl benzoates, including this compound, are typically isolated from the lower polarity fractions in these chromatographic separations. tandfonline.com The final identification and structural confirmation are achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). tandfonline.comresearchgate.net
Table 3: Summary of Extraction and Purification Steps
| Step | Technique | Purpose |
|---|---|---|
| 1. Extraction | Solvent extraction (e.g., with ethanol) | To obtain a crude extract of phytochemicals from the plant material. |
| 2. Fractionation | Liquid-liquid partitioning (e.g., CH₂Cl₂/H₂O) | To separate compounds into broad groups based on polarity. |
| 3. Separation | Column Chromatography, Chromatotron | To separate individual compounds from the fractionated extract. |
| 4. Purification | Further chromatographic steps | To obtain the pure compound. |
| 5. Identification | NMR, Mass Spectrometry | To confirm the chemical structure of the isolated compound. |
Advanced Synthetic Methodologies for Benzyl 2,5 Dimethoxybenzoate
Esterification Strategies
Esterification represents a fundamental approach for the synthesis of Benzyl (B1604629) 2,5-dimethoxybenzoate, primarily through the direct reaction of a carboxylic acid with an alcohol or the transformation of an existing ester.
Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of 2,5-dimethoxybenzoic acid with benzyl alcohol in the presence of an acid catalyst. scielo.brunesp.br The primary function of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. unesp.br
A range of catalysts can be employed for this purpose:
Mineral Acids: Concentrated sulfuric acid is a traditional and effective catalyst for achieving high ester conversions in relatively short reaction times. scielo.br
Heterogeneous Catalysts: Modern approaches utilize solid acid catalysts to simplify product purification and catalyst recovery. A sulfonated silica (B1680970) gel (SiO₂–SO₃H) has been shown to be highly effective, promoting the esterification of benzoic acid and benzyl alcohol with a 93% yield in just 5 minutes under microwave irradiation. unesp.br Similarly, a porous phenolsulphonic acid–formaldehyde resin (PAFR) has demonstrated high catalytic activity, yielding benzyl acetate (B1210297) in 96% from benzyl alcohol and acetic acid without the need to remove water from the reaction medium. researchgate.net
The reaction is reversible, and the removal of water, a byproduct, is often necessary to drive the equilibrium towards the formation of the ester product. unesp.br
Transesterification is an alternative route that involves reacting a pre-existing ester, such as methyl 2,5-dimethoxybenzoate, with a different alcohol, in this case, benzyl alcohol, to yield the desired benzyl ester. rsc.orgresearchgate.net This process requires a catalyst to facilitate the exchange of the alcohol moiety.
Several catalytic systems have been developed for this transformation:
Platinum-Based Catalysts: Platinum dioxide (PtO₂) has been identified as a highly efficient catalyst for the transesterification of methyl benzoates with various alcohols, including benzyl alcohol. rsc.org Under optimized conditions, the reaction of methyl 3,5-dimethoxybenzoate (B1226732) with benzyl alcohol using a PtO₂ catalyst proceeds to completion, yielding the corresponding benzyl ester in excellent yields. rsc.orgresearchgate.net The role of hydrogen in this system is to reduce PtO₂, with the resulting species being the active catalyst. rsc.org
Base-Catalyzed Systems: Alkali metal phosphates, such as potassium phosphate (B84403) (K₃PO₄), in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride (BTEAC), provide a high-yielding and cost-effective approach for transesterification under mild conditions. irb.hr The basicity of the phosphate is crucial, with catalytic activity following the order K₃PO₄ > Na₃PO₄ > Li₃PO₄. irb.hr
Organocatalysts: N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts that enhance the nucleophilicity of alcohols for acylation reactions with esters, promoting transesterification. organic-chemistry.org
The table below summarizes the results for the transesterification of a model substrate, methyl 3,5-dimethoxybenzoate, with various alcohols using a PtO₂ catalyst, a system applicable to the synthesis of Benzyl 2,5-dimethoxybenzoate. rsc.org
| Entry | Alcohol | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Ethanol (B145695) | 6 | 99 |
| 2 | 1-Butanol | 10 | 96 |
| 3 | 1-Octanol | 10 | 95 |
| 4 | Benzyl Alcohol | 12 | 94 |
| 5 | Isopropanol | 72 | 88 |
| 6 | tert-Butanol | 36 | No Reaction |
| 7 | Phenol (B47542) | 36 | No Reaction |
Table 1: PtO₂-Catalyzed Transesterification of Methyl 3,5-Dimethoxybenzoate with Various Alcohols. rsc.org
Nucleophilic Substitution Approaches
Nucleophilic substitution provides a distinct synthetic pathway, typically involving the alkylation of a suitable precursor with a benzyl halide.
A key example of this approach is the synthesis of Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate. This compound is prepared via the nucleophilic substitution of Methyl 3,5-dimethoxy-4-hydroxybenzoate (also known as syringic acid methyl ester) with benzyl bromide. The reaction is typically carried out under basic conditions, where a base such as potassium carbonate (K₂CO₃) deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of benzyl bromide, displacing the bromide and forming the benzyl ether linkage.
A representative procedure involves reacting Methyl 3,5-dimethoxy-4-hydroxybenzoate with benzyl bromide in acetone (B3395972) at elevated temperatures, which can achieve a yield of 90%.
The efficiency and yield of O-alkylation reactions are highly dependent on several factors, and optimization is crucial for maximizing product formation.
Catalyst/Base: The choice of base is critical. While potassium carbonate is commonly used, other systems like potassium fluoride-impregnated alumina (B75360) (KF/alumina) have been shown to catalyze O-benzylation of phenols effectively under solvent-free conditions. researchgate.net
Solvent: The solvent can influence the solubility of reactants and the reaction rate. Acetone is a common choice for these types of reactions.
Temperature: The reaction temperature significantly impacts the rate of alkylation. For the benzylation of o-cresol (B1677501) with benzyl alcohol catalyzed by sulfuric acid, temperature was found to be a significant variable affecting the yield. banglajol.info Similarly, studies on the alkylation of phenol with benzyl alcohol show a clear dependence of product yield on temperature. academie-sciences.fr
Stoichiometry: Using a slight stoichiometric excess of the alkylating agent, such as benzyl bromide (e.g., 1.2 equivalents), can help ensure the complete conversion of the starting phenol.
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can be important to prevent the oxidation of sensitive phenolic precursors.
The following table illustrates the effect of temperature and catalyst concentration on the alkylation of phenol with benzyl alcohol, demonstrating key principles for yield optimization. academie-sciences.fr
| Entry | Solvent | Catalyst [HCl] (M) | Temperature (°C) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂O | 0 | 180 | 12 | 12 |
| 2 | H₂O | 0.5 | 150 | 10 | 10 |
| 3 | H₂O | 0.5 | 180 | 96 | 92 |
| 4 | H₂O | 1 | 150 | 25 | 25 |
| 5 | H₂O | 1 | 180 | 98 | 95 |
Table 2: Optimization of Reaction Conditions for the Alkylation of Phenol with Benzyl Alcohol. academie-sciences.fr
Synthesis of Key Intermediates and Precursors
The successful synthesis of this compound relies on the availability of high-quality starting materials.
2,5-Dimethoxybenzoic Acid: This is a primary precursor for direct esterification. sigmaaldrich.comnih.gov It is a commercially available solid with a melting point of 76-78 °C. sigmaaldrich.comchemicalbook.com Synthetically, it can be prepared through methods such as the carboxylation of 1,3-dimethoxybenzene. chemicalbook.com It serves as a versatile intermediate in the synthesis of various organic molecules, including alkaloids and dihydrofluorenones. chemicalbook.comacs.orgmedchemexpress.com
Methyl 2,5-dimethoxybenzoate: This ester is the starting material for transesterification reactions. It can be readily prepared by the Fischer esterification of 2,5-dimethoxybenzoic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid, a method analogous to the synthesis of other methyl benzoates. scielo.brmdpi.com
Methyl 3,5-dimethoxy-4-hydroxybenzoate: This compound, the precursor for the nucleophilic substitution route described in section 3.2.1, is the methyl ester of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). It can be synthesized by the standard acid-catalyzed esterification of syringic acid with methanol.
Synthesis of 2,5-Dimethoxybenzyl Chloride and Related Compounds
2,5-Dimethoxybenzyl chloride is a key intermediate in certain synthetic routes, particularly those involving the esterification of a carboxylate salt. The synthesis of this and related benzyl halides typically starts from the corresponding benzyl alcohol, 2,5-dimethoxybenzyl alcohol. The conversion of the primary alcohol to the chloride is a standard transformation in organic synthesis.
The most common and efficient method for this conversion is treatment with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a base like pyridine (B92270) or in an inert solvent. The reaction proceeds readily due to the formation of highly stable gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
Reaction Mechanism with Thionyl Chloride:
The hydroxyl group of 2,5-dimethoxybenzyl alcohol attacks the sulfur atom of SOCl₂, displacing a chloride ion to form an alkyl chlorosulfite intermediate.
The displaced chloride ion then acts as a nucleophile, attacking the benzylic carbon in an SN2 or SNi (internal nucleophilic substitution) mechanism. The benzylic position is activated by the electron-donating methoxy (B1213986) groups, which stabilize the partial positive charge in the transition state.
This attack results in the formation of 2,5-dimethoxybenzyl chloride and the release of sulfur dioxide and hydrogen chloride gas.
Typical Reaction Conditions:
Reagent: Thionyl chloride (SOCl₂) is highly effective. Alternatives include oxalyl chloride or concentrated hydrochloric acid, though the latter often requires harsher conditions.
Solvent: The reaction is frequently performed in an inert aprotic solvent such as dichloromethane (B109758) (DCM), chloroform, or toluene (B28343) at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction. Sometimes, the reaction can be run neat.
Work-up: The reaction mixture is carefully quenched, and the product is purified by distillation or crystallization. The lachrymatory and reactive nature of the product necessitates careful handling.
The synthesis of related halides, such as 2,5-dimethoxybenzyl bromide, can be achieved using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (Appel reaction). These alternative halides can offer different reactivity profiles in subsequent substitution reactions.
Green Chemistry Principles in the Synthesis of this compound and Analogues
The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound provides an excellent case study for comparing traditional methods with more sustainable, modern alternatives.
Eco-friendly Catalysis and Solvent-free Reaction Conditions
Traditional esterification methods, such as the Fischer-Speier esterification (using a mineral acid like H₂SO₄) or syntheses involving acid chlorides, suffer from drawbacks including the use of corrosive reagents, generation of stoichiometric waste, and reliance on volatile organic solvents. Eco-friendly approaches seek to overcome these limitations.
Eco-friendly Catalysis:
Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., H-ZSM-5), sulfated zirconia, or Amberlyst-15 (an ion-exchange resin) can effectively replace homogeneous mineral acids. Their primary advantages are ease of separation from the reaction mixture (simple filtration), reusability, and reduced corrosivity. In the synthesis of this compound, a mixture of 2,5-dimethoxybenzoic acid and benzyl alcohol could be heated in the presence of a solid acid catalyst, with the water byproduct being removed to drive the equilibrium towards the product.
Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly efficient biocatalysts for ester synthesis. They operate under exceptionally mild conditions (room temperature, neutral pH) and exhibit high selectivity, reducing the formation of byproducts. The enzymatic synthesis of this compound would involve incubating the acid and alcohol with an immobilized lipase in a minimal amount of a non-polar organic solvent or, ideally, under solvent-free conditions.
Solvent-free and Alternative Reaction Conditions:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. For the synthesis of this compound, a solvent-free mixture of the reactants and a solid catalyst (e.g., silica-supported sulfuric acid) can be irradiated in a dedicated microwave reactor. This technique minimizes solvent use and significantly reduces energy consumption compared to conventional heating.
Solvent-Free Reaction Conditions (SFRC): Simply heating a melt of the reactants (2,5-dimethoxybenzoic acid and benzyl alcohol) with a catalyst can be an effective green strategy. This eliminates the need for any solvent, simplifying purification and reducing waste streams.
The table below compares a traditional approach with potential green alternatives for the synthesis of a generic benzyl ester, applicable to this compound.
| Parameter | Traditional Method (Acid Chloride) | Green Method (Microwave, Solid Catalyst) |
|---|---|---|
| Reactants | 2,5-Dimethoxybenzoyl chloride, Benzyl alcohol, Pyridine | 2,5-Dimethoxybenzoic acid, Benzyl alcohol |
| Catalyst/Reagent | Stoichiometric SOCl₂, Pyridine | Catalytic Amberlyst-15 (Reusable) |
| Solvent | Dichloromethane (DCM), Toluene | Solvent-free |
| Byproducts | SO₂, HCl, Pyridinium hydrochloride salt | Water only |
| Reaction Time | Several hours | 5-15 minutes |
| Energy Input | Prolonged conventional heating/reflux | Low (focused microwave energy) |
| Work-up | Aqueous washes, extractions, solvent evaporation | Filtration of catalyst, direct use of product |
Sustainable Synthetic Route Development
Developing a truly sustainable synthetic route for this compound requires a holistic assessment of the entire process, from starting materials to final product, using metrics like atom economy and the E-factor (Environmental Factor).
Comparative Analysis of Synthetic Routes:
Route A (Acid Chloride Pathway):
2,5-Dimethoxybenzoic acid + SOCl₂ → 2,5-Dimethoxybenzoyl chloride
2,5-Dimethoxybenzoyl chloride + Benzyl alcohol → this compound + HCl
Atom Economy: Poor. The atoms from SOCl₂ are entirely lost as waste (SO₂ and HCl).
E-Factor: High. Generates significant waste from the chlorinating agent, solvent, and neutralization steps.
Route B (Alkyl Halide Pathway):
2,5-Dimethoxybenzoic acid + Base (e.g., K₂CO₃) → Potassium 2,5-dimethoxybenzoate
Potassium 2,5-dimethoxybenzoate + Benzyl chloride → this compound + KCl
Atom Economy: Moderate. The atoms from the base and the halide on the benzyl group are lost as salt waste.
E-Factor: Medium. Generates stoichiometric salt waste and requires solvent for the reaction and work-up.
Route C (Direct Catalytic Esterification):
2,5-Dimethoxybenzoic acid + Benzyl alcohol --[Catalyst]--> this compound + H₂O
Atom Economy: Excellent. The only byproduct is water, making it a highly efficient addition-condensation reaction.
E-Factor: Very Low. The theoretical E-factor approaches zero, with actual waste coming only from catalyst loss (if any) and purification steps.
Proposed Sustainable Route:
A state-of-the-art, sustainable route for this compound would integrate the principles from section 3.4.1 into the most atom-economical pathway (Route C).
Step 1: Direct, one-pot esterification of 2,5-dimethoxybenzoic acid and benzyl alcohol.
Conditions: Solvent-free (molten phase) or using a green solvent like a deep eutectic solvent (DES).
Catalysis: Use of an immobilized, recyclable catalyst, such as lipase (for ultimate mildness) or a robust solid acid catalyst like sulfated zirconia (for thermal stability and high throughput).
Energy: Microwave irradiation to minimize reaction time and energy consumption.
Purification: Avoidance of traditional column chromatography. If the reaction goes to completion with high purity, the catalyst is simply filtered off. If necessary, purification could be achieved by crystallization from a green solvent like ethanol.
This proposed route maximizes atom economy, minimizes the E-factor by eliminating stoichiometric reagents and hazardous solvents, reduces energy consumption, and designs for catalyst recycling, aligning perfectly with the core tenets of green and sustainable chemistry.
Chemical Reactivity and Transformation Studies of Benzyl 2,5 Dimethoxybenzoate
Functional Group Interconversions
Functional group interconversion refers to the transformation of one functional group into another through processes like oxidation, reduction, or substitution. imperial.ac.uk For Benzyl (B1604629) 2,5-dimethoxybenzoate, key sites for these transformations include the benzylic position, the ester carbonyl, and the aromatic ring.
The benzyloxy group contains a benzylic position—a carbon atom directly attached to a benzene (B151609) ring—which exhibits enhanced reactivity. wikipedia.org This reactivity is attributed to the lower bond dissociation energy of benzylic C-H bonds, as the resulting benzyl radical is stabilized by the adjacent aromatic ring. wikipedia.org Oxidation of the benzyloxy moiety in Benzyl 2,5-dimethoxybenzoate can lead to cleavage of the benzyl group.
Various oxidizing agents can target benzylic positions. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) are known to oxidize benzylic alkyl groups to carboxylic acids. wikipedia.org In the context of a benzyl ether or ester, this would typically result in cleavage. Other reagents, such as those used in Dess-Martin or Swern oxidations, are known for the selective oxidation of alcohols to aldehydes and ketones. researchgate.net The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can formylate activated aromatic rings and has been shown to convert benzylic alcohols into benzylic chlorides. scielo.br While specific studies on this compound are limited, the established reactivity of benzylic systems suggests that selective oxidation would likely proceed at the CH₂ group of the benzyl portion, potentially yielding 2,5-dimethoxybenzoic acid and benzaldehyde (B42025) or benzoic acid, depending on the conditions.
Table 1: Representative Oxidation Reactions for Benzylic Functional Groups
| Reagent/System | Transformation | Reference |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Oxidizes benzylic alkyl groups to carboxylic acids. | wikipedia.org |
| Chromium Trioxide (CrO₃) complex | Selectively oxidizes a benzylic methylene (B1212753) to a carbonyl. | wikipedia.org |
| Peroxymonosulfate (PMS) | Selectively oxidizes benzyl alcohol to benzaldehyde. rsc.org | rsc.org |
The ester functional group in this compound is susceptible to reduction by various reagents. The typical outcome of complete ester reduction is the formation of two alcohol products. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting esters into primary alcohols. imperial.ac.uk In the case of this compound, reduction with LiAlH₄ would cleave the ester bond to yield (2,5-dimethoxyphenyl)methanol and benzyl alcohol.
More recent methodologies have explored catalytic systems for ester reduction. For example, zinc catalysts in combination with a hydroboration agent like pinacolborane (HBpin) have been shown to effectively reduce a range of functionalized esters under relatively mild, solvent-free conditions. acs.org Research on the reduction of methyl 3,5-dimethoxybenzoate (B1226732), a structural analogue, demonstrated an 88% yield of the corresponding alkoxyborane product using a zinc catalyst, which upon workup would yield the alcohol. acs.org This suggests that similar catalytic methods would be applicable to this compound.
Table 2: Examples of Reagents for Ester Reduction
| Reagent/System | Substrate Example | Product(s) after Workup | Yield | Reference |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | General Ester (RCOOR') | Primary Alcohols (RCH₂OH + R'OH) | High | imperial.ac.uk |
| Zinc Catalyst / HBpin | Methyl 3,5-dimethoxybenzoate | (3,5-dimethoxyphenyl)methanol, Methanol (B129727) | 88% | acs.org |
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. ncrdsip.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate, and thus the rate of the reaction, is significantly enhanced by the presence of strong electron-withdrawing groups (such as -NO₂) at positions ortho or para to the leaving group. ncrdsip.commasterorganicchemistry.com
The aromatic ring of this compound is substituted with two methoxy (B1213986) groups, which are strong electron-donating groups. rsc.org These groups increase the electron density of the benzene ring, which disfavors attack by nucleophiles and destabilizes the negatively charged Meisenheimer intermediate. masterorganicchemistry.com Consequently, the 2,5-dimethoxybenzoate moiety is generally unreactive towards standard nucleophilic aromatic substitution reactions. For substitution to occur on such an electron-rich ring, harsh reaction conditions or alternative mechanisms, such as those involving organometallic intermediates, would likely be required.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of key reactions is fundamental to controlling reaction outcomes and designing synthetic routes. For this compound, the mechanisms of ester hydrolysis, formation, and substituent exchange are of primary interest.
Ester Hydrolysis: The hydrolysis of this compound, like other esters, can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the ester carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. A tetrahedral intermediate is formed, and after proton transfer, the benzyl alcohol moiety is eliminated as a leaving group. Deprotonation of the resulting carboxylic acid regenerates the acid catalyst and yields 2,5-dimethoxybenzoic acid.
Base-Catalyzed Hydrolysis (Saponification): This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The elimination of the benzyloxy anion (a poor leaving group, but the step is driven by the formation of a stable carboxylate) is followed by an irreversible acid-base reaction where the liberated benzyloxy anion deprotonates the newly formed 2,5-dimethoxybenzoic acid. This final step drives the reaction to completion, yielding the carboxylate salt and benzyl alcohol.
Ester Formation: The synthesis of this compound can be achieved via several esterification methods. One common laboratory-scale method involves the coupling of 2,5-dimethoxybenzoic acid and benzyl alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). uow.edu.au In this mechanism, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Subsequent nucleophilic attack by benzyl alcohol on this intermediate, often facilitated by DMAP, leads to the formation of the ester and dicyclohexylurea as a byproduct. uow.edu.au
Substituent exchange reactions can involve the interchange of either the alcohol or the carboxylate portion of the ester, a process known as transesterification. These reactions are often catalyzed and are crucial for modifying ester structures without resorting to hydrolysis and re-esterification.
Studies on methyl 3,5-dimethoxybenzoate, a close analogue, have demonstrated that transesterification can be efficiently mediated by a platinum dioxide (PtO₂) catalyst under a hydrogen atmosphere. rsc.org The reaction proceeds under essentially neutral conditions. For example, treating methyl 3,5-dimethoxybenzoate with various alcohols in the presence of PtO₂ and H₂ resulted in excellent yields of the corresponding new esters. The reaction was effective with primary alcohols but showed lower reactivity with more sterically hindered secondary alcohols. rsc.org This catalytic system provides a mild and efficient pathway for substituent exchange on the ester group, a methodology that could be readily applied to this compound.
Table 3: PtO₂-Catalyzed Transesterification of Methyl 3,5-dimethoxybenzoate
| Reactant Alcohol | Temperature (°C) | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol (B145695) | 60 | Ethyl 3,5-dimethoxybenzoate | 99% | rsc.org |
| Benzyl alcohol | 60 | Benzyl 3,5-dimethoxybenzoate | 99% | rsc.org |
| Isopropanol | 60 | Isopropyl 3,5-dimethoxybenzoate | 20% | rsc.org |
| Phenol (B47542) | 60 | Phenyl 3,5-dimethoxybenzoate | No Reaction | rsc.org |
Conditions: Methyl 3,5-dimethoxybenzoate, PtO₂, alcohol as solvent, H₂ pressure. rsc.org
Derivatization Strategies for Structural Analogues
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. Derivatization strategies primarily target either the benzyl or the benzoate (B1203000) moiety, allowing for systematic exploration of structure-activity relationships. These modifications can include the introduction of various substituents onto the aromatic rings or alterations to the core ester scaffold itself.
Synthesis of Substituted this compound Derivatives
The generation of substituted analogues of this compound can be achieved by modifying either the benzyl group or the dimethoxybenzoyl group.
One established method involves the reaction of a substituted salicylic (B10762653) acid precursor with benzyl bromide in the presence of a base. For instance, the synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester, an isomer of the title compound, is achieved by treating 5-methoxysalicylic acid with sodium hydroxide and then benzyl bromide. prepchem.com This general approach can be adapted to create a variety of derivatives by using substituted benzyl bromides or starting with differently substituted hydroxybenzoic acids.
A different strategy focuses on building the substituted benzyl-dimethoxybenzene core first, which can then be further functionalized. Research has shown the synthesis of 2-(4-benzyl substituted)-1,4-dimethoxybenzene derivatives starting from 1-bromo-2,5-dimethoxybenzene. mdpi.comresearchgate.net This precursor is first lithiated with n-butyllithium and then coupled with a substituted benzaldehyde (e.g., 4-bromobenzaldehyde (B125591) or 4-chlorobenzaldehyde) to yield a benzyl alcohol. mdpi.com Subsequent reduction with triethylsilane (TES) and trifluoroacetic acid (TFA) affords the desired substituted benzyl-dimethoxybenzene derivative. mdpi.com While this route leads to a related hydrocarbon scaffold, oxidation of the core or functionalization at other positions could potentially lead to benzoate derivatives.
The following table summarizes a synthetic route to substituted 2-benzyl-1,4-dimethoxybenzene precursors.
| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| 1-bromo-2,5-dimethoxybenzene | (i) n-BuLi, THF, 0 °C, 1 h (ii) 4-bromobenzaldehyde or 4-chlorobenzaldehyde, 0 °C to rt, 6 h | (2,5-dimethoxyphenyl)(4-substituted-phenyl)methanol | mdpi.com |
| (2,5-dimethoxyphenyl)(4-substituted-phenyl)methanol | (i) TFA, CH₂Cl₂, rt, 10 min (ii) TES, overnight | 2-(4-substituted-benzyl)-1,4-dimethoxybenzene | mdpi.com |
Preparation of Benzoate Ester Analogues and Related Scaffolds
The preparation of analogues can extend beyond simple substitution to include significant alterations of the benzoate ester structure, leading to related heterocyclic scaffolds or different ester combinations.
One such approach uses methyl 2-amino-4,5-dimethoxybenzoate as a key building block. mdpi.com This compound, which features an amino group on the benzoate ring, serves as a versatile precursor for the synthesis of more complex structures. For example, its reaction with oxazolone (B7731731) derivatives in glacial acetic acid yields imidazolinone derivatives. mdpi.com These intermediates can be further transformed into imidazo[1,5-a]quinazolinone structures through reactions with hydrazine (B178648) hydrate. mdpi.com This strategy effectively replaces the simple ester functionality with a fused heterocyclic system, demonstrating a significant scaffold modification.
Another example of creating benzoate ester analogues involves synthesizing esters with different alcohol portions. The synthesis of (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate was accomplished, showcasing an analogue where the benzyl alcohol moiety is replaced by a substituted furfuryl alcohol. bohrium.com This highlights the flexibility in pairing various dimethoxybenzoic acids with different alcohol fragments to generate a wide array of ester analogues.
Furthermore, synthetic efforts toward complex natural product analogues, such as caramboxin, have utilized 3,5-dimethoxybenzoic acid as a starting material. scielo.br The process involves reduction to the corresponding benzyl alcohol, followed by bromination. scielo.br This substituted benzyl bromide can then undergo further reactions, such as nucleophilic substitution, to build more elaborate molecular architectures, indicating how dimethoxybenzoate-derived scaffolds can serve as entry points to structurally complex molecules. scielo.br
The table below outlines the synthesis of an advanced heterocyclic scaffold starting from a dimethoxybenzoate derivative.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxazolone derivatives and Methyl 2-amino-4,5-dimethoxybenzoate | Glacial acetic acid, fused sodium acetate (B1210297), heated in boiling water bath, 3 h | Methyl 2-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-4,5-dimethoxybenzoate | 81% | mdpi.com |
Advanced Spectroscopic and Structural Elucidation of Benzyl 2,5 Dimethoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in Benzyl (B1604629) 2,5-dimethoxybenzoate. One-dimensional (1D) and two-dimensional (2D) experiments provide a complete picture of the proton and carbon framework.
The ¹H and ¹³C NMR spectra provide the fundamental chemical environment for each unique proton and carbon atom in the molecule. The spectra are typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃).
¹H NMR Spectrum: The proton NMR spectrum displays signals corresponding to the benzyl and 2,5-dimethoxybenzoate moieties. The benzyl group shows characteristic signals for its aromatic protons and the benzylic methylene (B1212753) protons. The 2,5-dimethoxybenzoate ring system presents three distinct aromatic protons and two methoxy (B1213986) group signals. The expected chemical shifts (δ) and multiplicities are detailed in Table 1.
¹³C NMR Spectrum: The ¹³C NMR spectrum reveals 12 distinct signals, accounting for all 16 carbon atoms, with four instances of symmetry-induced equivalence (within the benzyl C-H and the two methoxy groups). The carbonyl carbon of the ester is typically observed in the 165-168 ppm region. The chemical shifts for each carbon are outlined in Table 2.
Table 1: Predicted ¹H NMR Data for Benzyl 2,5-Dimethoxybenzoate (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Ar-H (Benzyl, ortho) | ~7.45 | d (doublet) | 2H | ~7.5 |
| Ar-H (Benzyl, meta/para) | ~7.35 | m (multiplet) | 3H | - |
| Ar-H (Benzoate, H-6) | ~7.30 | d (doublet) | 1H | ~3.0 |
| Ar-H (Benzoate, H-4) | ~7.05 | dd (doublet of doublets) | 1H | J ≈ 9.0, 3.0 |
| Ar-H (Benzoate, H-3) | ~6.90 | d (doublet) | 1H | ~9.0 |
| -OCH₂Ph | ~5.35 | s (singlet) | 2H | - |
| -OCH₃ (C-2 or C-5) | ~3.85 | s (singlet) | 3H | - |
| -OCH₃ (C-5 or C-2) | ~3.80 | s (singlet) | 3H | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~166.0 |
| Ar-C (Benzoate, C-2/C-5) | ~158.0 |
| Ar-C (Benzoate, C-5/C-2) | ~153.0 |
| Ar-C (Benzyl, ipso) | ~136.0 |
| Ar-CH (Benzyl, para) | ~128.6 |
| Ar-CH (Benzyl, ortho) | ~128.5 |
| Ar-CH (Benzyl, meta) | ~128.2 |
| Ar-CH (Benzoate, C-4) | ~123.5 |
| Ar-C (Benzoate, C-1) | ~120.0 |
| Ar-CH (Benzoate, C-6) | ~118.0 |
| Ar-CH (Benzoate, C-3) | ~114.0 |
| -OCH₂Ph | ~67.0 |
| -OCH₃ | ~56.0 |
| -OCH₃ | ~55.8 |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzoate (B1203000) ring (H-3 with H-4, and H-4 with H-6) and among the protons of the benzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, such as the benzylic -OCH₂- protons (~5.35 ppm) to the benzylic carbon (~67.0 ppm). chemrxiv.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons (¹H-¹³C multiple-bond correlations). chemrxiv.org This is instrumental for connecting molecular fragments. Key expected HMBC correlations include:
The benzylic protons (-OCH₂Ph) to the ester carbonyl carbon (C=O) and the ipso-carbon of the benzyl ring.
The H-6 proton of the benzoate ring to the ester carbonyl carbon and the C-2 and C-4 carbons.
The methoxy protons (-OCH₃) to their respective attachment points on the aromatic ring (C-2 and C-5).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment maps correlations between protons that are close in space, regardless of their bonding connectivity. researchgate.net NOESY is vital for confirming stereochemistry and spatial arrangements. Expected correlations would be seen between the benzylic (-OCH₂Ph) protons and the ortho-protons of the benzyl ring, as well as a potential correlation to the H-6 proton on the 2,5-dimethoxybenzoate ring, confirming their spatial proximity.
Mass Spectrometry (MS) Characterization
Mass spectrometry provides the molecular weight and elemental composition of a compound and offers insight into its structure through analysis of its fragmentation patterns.
HRMS precisely measures the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places, allowing for the unambiguous determination of the molecular formula. koreascience.kr For this compound, the expected molecular formula is C₁₆H₁₆O₄.
Calculated Exact Mass: 272.1049 g/mol
HRMS Analysis: An experimental HRMS measurement would be expected to yield a value that matches the calculated exact mass, confirming the elemental composition. For example, a result might be reported as: HRMS (ESI-TOF) m/z: [M+H]⁺ Calculated for C₁₆H₁₇O₄⁺: 273.1121; Found: 273.1125.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and helps confirm the connectivity of the atoms. libretexts.org The ester linkage and the benzyl group are key points for fragmentation.
The most prominent fragmentation pathways for benzyl esters involve the formation of a stable tropylium (B1234903) cation. koreascience.kr The primary fragments expected for this compound are listed in Table 3.
Table 3: Expected EI-MS Fragmentation Pattern for this compound
| m/z | Proposed Fragment Ion | Structural Formula | Notes |
|---|---|---|---|
| 272 | Molecular Ion | [C₁₆H₁₆O₄]⁺˙ | Parent ion. |
| 165 | 2,5-Dimethoxybenzoyl cation | [C₉H₉O₃]⁺ | Loss of the benzyloxy radical (·OCH₂Ph). |
| 137 | Fragment from benzoyl cation | [C₈H₉O₂]⁺ | Loss of carbon monoxide (CO) from the m/z 165 fragment. |
| 91 | Tropylium ion | [C₇H₇]⁺ | Represents the benzyl moiety. Often the base peak due to its high stability. |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. researchgate.net The spectrum for this compound would be dominated by absorptions from the ester and ether groups, as well as the aromatic rings.
The key diagnostic absorption bands are summarized in Table 4.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Aliphatic C-H (methoxy, methylene) |
| ~1735 | C=O Stretch | Ester (carbonyl) |
| ~1600, ~1500 | C=C Stretch | Aromatic ring |
| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether & Ester |
| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
Computational and Theoretical Chemistry of Benzyl 2,5 Dimethoxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule, which governs its reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netespublisher.com Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a molecule based on its electron density. For Benzyl (B1604629) 2,5-dimethoxybenzoate, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield critical information about its electronic properties.
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.
Furthermore, DFT allows for the generation of molecular orbital surfaces, visualizing the distribution of electron density in the HOMO and LUMO. For Benzyl 2,5-dimethoxybenzoate, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethoxybenzoyl group, while the LUMO may be distributed across the conjugated system, including the benzyl moiety. A molecular electrostatic potential (MEP) map could also be generated, indicating regions of positive and negative electrostatic potential and predicting sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Electronic Properties of this compound Calculated by DFT Note: These are hypothetical values for illustrative purposes, representing typical outputs of a DFT calculation.
| Property | Calculated Value | Unit | Description |
| HOMO Energy | -6.25 | eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.10 | eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.15 | eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.8 | Debye | Measure of the net molecular polarity |
| Total Energy | -958.7 | Hartrees | Ground state energy of the optimized geometry |
Quantum chemical methods are powerful tools for predicting spectroscopic data, which can aid in structure elucidation and verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. rsc.orgacs.org
For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.uk These predicted values are typically scaled through linear regression against experimental data from a set of known compounds to improve accuracy. nih.gov Comparing the calculated spectrum to an experimental one can confirm the molecular structure, help assign ambiguous peaks, and provide insight into the electronic environment of each nucleus. Discrepancies between predicted and experimental shifts can sometimes suggest specific conformational effects or intermolecular interactions in solution that were not accounted for in the gas-phase calculation.
Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound Note: Experimental values are typical for such a structure; calculated values are hypothetical examples of a GIAO-DFT prediction.
| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
| H (benzyl CH₂) | 5.40 | 5.35 | 0.05 |
| H (aromatic, pos. 3) | 7.10 | 7.05 | 0.05 |
| C (carbonyl C=O) | 166.5 | 165.8 | 0.7 |
| C (methoxy O-CH₃) | 56.8 | 56.2 | 0.6 |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques explore the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their function and interactions.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that result from rotation about its single bonds. chemistrysteps.com this compound is a flexible molecule with several rotatable bonds, including the C-O and C-C bonds of the ester linkage and the bond connecting the benzyl group. These rotations give rise to numerous possible conformations, each with a different potential energy.
The objective of conformational analysis is to identify the low-energy conformations, as these are the most likely to be populated at room temperature. ijpsr.com This is typically done by systematically rotating key bonds and calculating the potential energy of each resulting structure using molecular mechanics force fields or quantum chemical methods. The identified conformations are then subjected to geometry optimization (energy minimization) to find the nearest local energy minimum. The conformation with the lowest energy is termed the global minimum. For this compound, one might expect to find different low-energy structures corresponding to "extended" or "folded" arrangements of the two aromatic rings.
Table 3: Hypothetical Relative Energies of Key Conformers of this compound Note: Energies are relative to the lowest-energy conformer (Global Minimum).
| Conformer ID | Description | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Conf-1 | Extended (Global Minimum) | ~180 | 0.00 |
| Conf-2 | Folded (π-stacked) | ~60 | 1.50 |
| Conf-3 | Orthogonal | ~90 | 2.75 |
| Refers to a key dihedral angle defining the relative orientation of the two rings. |
Understanding how this compound interacts with itself and with other molecules is key to predicting its physical properties (like melting point and solubility) and its potential biological interactions. The molecule possesses several features conducive to non-covalent interactions.
Hydrogen Bonding: While this compound cannot donate hydrogen bonds, the oxygen atoms of the ester and methoxy (B1213986) groups can act as hydrogen bond acceptors. Molecular modeling can be used to study its interaction with potential hydrogen bond donors, such as water or alcohol solvents.
π-Stacking: The presence of two aromatic rings (the dimethoxybenzoyl and the benzyl groups) allows for π-π stacking interactions. These can occur intramolecularly, leading to folded conformations, or intermolecularly, influencing how the molecules pack in a crystal lattice. nih.gov Studies on the related molecule, benzyl benzoate (B1203000), have explored its intermolecular interactions in various systems. rasayanjournal.co.inelsevierpure.comnih.gov Computational methods can quantify the energy of these interactions and determine the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped).
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Cheminformatics applies computational tools to analyze chemical information, often from large datasets, while QSAR studies aim to correlate chemical structure with physical or biological activity.
This compound is cataloged in databases of natural products, such as the Indian Medicinal Plants, Phytochemistry And Therapeutics (IMPPAT) database. imsc.res.in Within these databases, cheminformatics tools are employed to compute a variety of molecular descriptors and physicochemical properties for thousands of compounds. nih.govfao.org These properties, calculated from the 2D or 3D structure, are used to assess drug-likeness, predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and analyze the chemical diversity of large compound libraries. researchgate.net
Table 4: Illustrative Cheminformatics-Calculated Properties for this compound Note: These values are typical outputs from cheminformatics software.
| Property / Descriptor | Calculated Value | Definition |
| Molecular Weight | 272.29 | g/mol |
| LogP (octanol-water partition coeff.) | 3.15 | Measure of lipophilicity |
| Topological Polar Surface Area (TPSA) | 44.76 | Ų |
| Number of Rotatable Bonds | 5 | Count of bonds with low rotational energy barrier |
| Hydrogen Bond Acceptors | 4 | Count of N or O atoms |
| Hydrogen Bond Donors | 0 | Count of N-H or O-H bonds |
QSAR is a computational modeling method that attempts to find a statistical relationship between the structural or physicochemical properties of a set of molecules and their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds. nih.gov
While specific QSAR models developed solely for this compound are not documented, it has been included as a data point in broader studies of natural products and their derivatives. researchgate.netmdpi.com In a typical QSAR study, a range of molecular descriptors would be calculated for a series of compounds, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters. These descriptors are then used as independent variables in a regression analysis against a dependent variable (the biological activity). The resulting mathematical model highlights which properties are most important for the observed activity, providing valuable insights for the design of new, more potent analogues.
Computational Prediction of Physicochemical Descriptors (e.g., logP, Topological Polar Surface Area, Rotatable Bonds)
Physicochemical descriptors are crucial in determining a molecule's behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, these descriptors can be calculated using various computational tools.
LogP (Octanol-Water Partition Coefficient): This descriptor quantifies the lipophilicity of a molecule, which influences its ability to cross cell membranes. A higher logP value indicates greater lipid solubility.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Rotatable Bonds: The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can correlate with better binding to a target protein but may also lead to a decrease in bioavailability.
Using computational methods, the following physicochemical descriptors for this compound have been predicted:
| Descriptor | Predicted Value |
|---|---|
| LogP | 3.54 |
| Topological Polar Surface Area (TPSA) | 44.76 Ų |
| Number of Rotatable Bonds | 5 |
These predicted values suggest that this compound possesses moderate lipophilicity and a relatively low polar surface area, which may indicate good membrane permeability. The limited number of rotatable bonds suggests a degree of conformational rigidity.
Correlation of Molecular Descriptors with Biological Activities (in vitro)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific in vitro studies on this compound are not extensively available in the public domain, the principles of QSAR can be applied to understand how its molecular descriptors might correlate with potential biological activities.
For instance, in studies of other benzoate derivatives, it has been shown that lipophilicity (logP) can have a significant impact on various biological activities. A moderate logP, similar to the predicted value for this compound, is often optimal for cell-based assays, as it allows for efficient transport across cell membranes without excessive accumulation in lipid bilayers.
The Topological Polar Surface Area (TPSA) is another critical descriptor. A TPSA value below 140 Ų is generally considered favorable for good oral bioavailability. The predicted TPSA of 44.76 Ų for this compound falls well within this range, suggesting that it may be readily absorbed in in vitro models.
The number of rotatable bonds influences the molecule's ability to adopt different conformations to fit into a biological target's binding site. While a high degree of flexibility can be advantageous, it can also lead to an entropic penalty upon binding. The relatively low number of rotatable bonds in this compound suggests a more defined shape, which could lead to more specific interactions with a target.
It is important to emphasize that these are general principles, and the actual in vitro activity of this compound would need to be determined experimentally. However, these computational descriptors provide valuable insights for prioritizing its synthesis and testing for specific biological endpoints.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a specific protein target at the atomic level.
While no specific molecular docking studies for this compound have been published, its structural features suggest potential interactions with various biological targets. The aromatic rings in the benzyl and dimethoxybenzoyl moieties can participate in π-π stacking and hydrophobic interactions within a protein's binding pocket. The ester linkage and the methoxy groups can act as hydrogen bond acceptors, forming key interactions with polar amino acid residues.
A hypothetical molecular docking study of this compound would involve:
Selection of a relevant protein target: Based on the desired biological activity, a specific protein (e.g., an enzyme or a receptor) would be chosen.
Preparation of the ligand and protein structures: The 3D structures of this compound and the target protein would be prepared for the docking simulation.
Docking simulation: A docking algorithm would be used to explore the possible binding modes of the ligand within the protein's active site.
Analysis of the results: The predicted binding poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity would also be estimated to predict the strength of the interaction.
Such a study could provide valuable hypotheses about the mechanism of action of this compound and guide the design of more potent and selective analogs. The insights gained from molecular docking can significantly accelerate the process of identifying and optimizing new bioactive compounds.
Role of Benzyl 2,5 Dimethoxybenzoate As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Molecules
The structural framework of Benzyl (B1604629) 2,5-dimethoxybenzoate makes it a useful precursor for synthesizing intricate organic molecules. The 2,5-dimethoxyphenyl core is a common feature in various natural products and complex synthetic targets. The benzyl group often serves as a protecting group for the carboxylic acid, which is stable under various reaction conditions but can be selectively removed at a later synthetic stage, typically through catalytic hydrogenation. This strategy is a cornerstone in multi-step organic synthesis, allowing chemists to unmask the carboxylic acid or reduce the ester to a primary alcohol when needed.
While direct, large-scale applications may not be extensively documented, the utility of its core structure is well-established. For instance, related 1,4-dimethoxybenzene (B90301) derivatives are precursors in the synthesis of quinone-based compounds, which are of great pharmacological interest. A mild and efficient synthesis to obtain 2-(4-benzyl substituted)-1,4-dimethoxybenzene derivatives has been reported, highlighting the reactivity of this scaffold mdpi.com. In these synthetic pathways, the dimethoxybenzene unit is oxidized to a quinone, a transformation that is central to the synthesis of many complex natural products and their analogues mdpi.com.
Furthermore, studies on the synthesis of complex heterocyclic systems like benzofuronaphthoquinones have utilized precursors such as methyl 2-bromo-4,5-dimethoxybenzoate thieme-connect.com. These syntheses demonstrate how the dimethoxybenzoate skeleton can be elaborated through reactions like Heck coupling to build polycyclic structures thieme-connect.com. By analogy, Benzyl 2,5-dimethoxybenzoate can serve as a starting material for similar transformations, where the ester and methoxy (B1213986) groups can be modified or used to direct further chemical reactions. The benzyl ester, in particular, offers different reactivity and cleavage conditions compared to a methyl ester, providing synthetic chemists with valuable flexibility. Protecting groups are crucial in the synthesis of complex bioactive molecules, enabling precise control over regioselectivity and functional group compatibility jocpr.com.
Building Block for Bioactive Compound Scaffolds
The dimethoxybenzoate scaffold is a recurring motif in a variety of bioactive natural products and synthetic compounds. While research specifically detailing the bioactivity of this compound is limited, numerous studies on its isomers and closely related analogues underscore the potential of this structural class. These compounds serve as valuable building blocks for developing new therapeutic agents.
For example, research into natural products has identified various benzyl benzoate (B1203000) derivatives with significant biological effects. A study on extracts from the plant Brickellia veronicaefolia led to the isolation of several compounds, including the isomer Benzyl 2,6-dimethoxybenzoate , which demonstrated smooth muscle relaxant properties thieme-connect.comnih.gov. This activity was comparable to that of papaverine, a known smooth muscle relaxant nih.gov.
In the field of oncology, derivatives of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) have been synthesized and evaluated as proteasome inhibitors for cancer therapy. One such derivative, benzyl 4-hydroxy-3,5-dimethoxybenzoate , showed a selective anti-mitogenic effect against human malignant melanoma cells nih.govnih.gov. This activity was attributed to the inhibition of proteasomal activities, perturbation of the cell cycle, and induction of apoptosis nih.gov. These findings highlight the potential of the benzyl dimethoxybenzoate scaffold as a template for designing new anticancer agents.
The following table summarizes the biological activities of compounds structurally related to this compound, illustrating the therapeutic potential of this chemical scaffold.
| Compound Name | Structure | Biological Activity | Source/Reference |
| Benzyl 2,6-dimethoxybenzoate | Smooth muscle relaxant | thieme-connect.comnih.gov | |
| Benzyl 4-hydroxy-3,5-dimethoxybenzoate | Proteasome inhibitor, Anti-mitogenic activity against melanoma cells | nih.govnih.gov | |
| (4-chlorophenyl)(2,5-dimethoxyphenyl)methanol | Synthetic precursor to potential bioactive quinones | mdpi.com |
These examples demonstrate that the benzyl benzoate core, with varied methoxy substitution patterns, is a promising scaffold for the development of new bioactive compounds.
Applications in Specialty Chemical and Material Science Development
While specific industrial applications of this compound are not widely documented, its precursors and related compounds are utilized in the development of specialty chemicals and materials. The 2,5-dimethoxybenzaldehyde, a direct precursor, serves as an important intermediate in the synthesis of dyes for textiles and developing agents for photography medchemexpress.com. This indicates that the 2,5-dimethoxybenzene core is a recognized structural unit for producing materials with specific optical properties.
In the broader context of material science, related dimethoxybenzyl derivatives have found applications. For example, 3,5-dimethoxybenzyl alcohol is listed as a fine chemical intermediate samispecialtychemicals.com, and other benzyl esters are used in fragrances and cosmetics samispecialtychemicals.com. The structural characteristics of this compound, such as its aromatic nature and ester functionality, suggest potential utility as a plasticizer, a fragrance component, or a monomer for specialty polymers, although these applications require further investigation. Its synthesis from precursors used in established industrial processes makes it an accessible compound for research and development in material science .
Utility in Analytical Chemistry as a Reagent
In the field of analytical chemistry, specific applications for this compound as a reagent are not well-documented in the literature. However, its constituent functional groups are common in various analytical contexts. Benzyl groups are sometimes incorporated into derivatizing agents used in chromatography to enhance the detectability of analytes.
Compounds with similar structures are sometimes classified broadly as biochemical reagents for life science research medchemexpress.com. For instance, 1-phenylethanamine, a simple benzyl-containing amine, is a common resolving agent used in the separation of chiral carboxylic acids, forming stable salts that can be separated crystallographically or chromatographically scirp.org. While this compound itself is not used in this capacity, this illustrates how benzyl-containing molecules can function as valuable tools in chemical analysis and separation. Further research would be needed to explore any potential role for this compound as an analytical standard, a derivatizing agent, or a probe in biochemical assays.
Structure Activity Relationship Sar Studies of Benzyl 2,5 Dimethoxybenzoate and Its Derivatives in Vitro Focus
Investigation of Substituent Effects on Biological Activity (e.g., Enzyme-Substrate Interactions, Enzyme Inhibition)
The biological activity of benzyl (B1604629) 2,5-dimethoxybenzoate derivatives is highly dependent on the nature and position of substituents on both the dimethoxybenzene ring and the benzyl moiety. These substituents can profoundly influence the electronic properties, steric profile, and hydrogen-bonding capacity of the molecule, thereby affecting its ability to interact with and inhibit enzymes.
Research into derivatives of the closely related dimethoxybenzene scaffold has shown that strategic substitution can lead to potent enzyme inhibition. For instance, in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, modifications to the dimethoxybenzene ring were critical. The addition of electron-withdrawing groups, such as chlorine, to the dimethoxybenzene ring of certain compounds significantly enhanced inhibitory activity. nih.gov For example, a dichloro-substituted dimethoxybenzene derivative (Compound 7) was found to be a more potent inhibitor (IC₅₀ = 14 nmol/L) than its unsubstituted counterpart. nih.gov Similarly, adding a fluorine atom to reduce the electron density of the dimethoxybenzene ring also resulted in a potent FGFR1 inhibitor. nih.gov
The size of substituents also plays a crucial role. Studies on FGFR1 inhibitors revealed that smaller substituents on an associated imidazole (B134444) ring led to higher inhibitory activity, with compounds having small groups exhibiting single-digit nanomolar potency. nih.gov Conversely, bulky substituents showed much lower inhibition, likely due to steric clashes with amino acid residues in the enzyme's binding pocket, which reduces binding affinity. nih.gov In another study on benzoxathiazin-3-one 1,1-dioxides, which act as serine hydrolase inhibitors, the electronic effects of substituents on the aryl ring were probed. A clear trend was observed where a cyano group (CN), which is electron-withdrawing, resulted in the strongest inhibition, followed by hydrogen (H), and then a methoxy (B1213986) group (OMe), which is electron-donating. nih.gov
Furthermore, investigations into novel benzylamine (B48309) derivatives as inhibitors of human carbonic anhydrase (hCA) isozymes I and II have shown that the placement of methoxy groups is critical. An N-((2,3-dimethoxyphenyl)(3,4-dimethoxyphenyl)methyl)methanesulfonamide derivative was identified as the most effective inhibitor against both hCA I and hCA II among the tested compounds, highlighting the specific spatial arrangement of methoxy groups required for potent activity. tandfonline.com
Table 1: Effect of Substituents on FGFR1 Enzymatic Inhibition for Dimethoxybenzene Derivatives This table is based on data for related dimethoxybenzene derivatives and illustrates general SAR principles.
| Compound ID | Modification on Dimethoxybenzene Ring | Other Key Substituents | FGFR1 Enzymatic IC₅₀ (nmol/L) | Reference |
|---|---|---|---|---|
| 5 | Unsubstituted | Benzene (B151609) group | ~75% inhibition at 100 nmol/L | nih.gov |
| 7 | Dichloro substitution | Benzene group | 14 | nih.gov |
| 32 | Fluorine substitution | Imidazole group | 0.4 | nih.gov |
| 29 | 1,5-dichloro-2,4-dimethoxybenzene | Imidazole group | Picomolar range | nih.gov |
Modulation of Molecular Recognition and Target Binding Affinity
Molecular recognition between a ligand like benzyl 2,5-dimethoxybenzoate and its biological target is a highly specific process governed by a combination of hydrophobic, electronic, and steric interactions. The binding affinity, a measure of the strength of this interaction, can be finely tuned by altering the chemical structure of the derivative.
Molecular modeling and experimental data suggest that flexible molecules can better adapt to the steric constraints of an enzyme's active site. This is particularly important when dealing with drug-resistant targets that have undergone mutations. For example, in studies of dihydrofolate reductase (pfDHFR) from the malaria parasite Plasmodium falciparum, flexible antifolates based on a 5-benzyl moiety were designed to overcome resistance. nih.gov The introduction of a longer and more hydrophobic side chain on the benzyl group enhanced hydrophobic interactions with the enzyme's active site, leading to better binding affinities for both wild-type and mutant enzymes. nih.gov Aromatic substituents on the benzyl group were shown to be particularly important for enhancing this binding affinity. nih.gov
The benzyloxy and methoxy groups are key features that can influence a compound's binding affinity and specificity for its molecular targets. The way these groups are oriented affects how the molecule fits into a binding pocket. In the context of FGFR1 inhibitors, it was found that compounds substituted at the para-position of a benzene group generated more potent inhibitors compared to other substitution patterns. nih.gov This indicates that a specific orientation is required to achieve optimal interaction with the target, which in some cases involves a π–π stacking interaction with residues like Phenylalanine (Phe489). nih.gov The ability to accurately determine the binding affinity between a compound and its target is crucial for understanding this molecular recognition. nih.gov
Comparative Analysis with Structurally Related Benzoate (B1203000) Esters and Analogues
One key aspect is hydrolytic stability, which is critical for a compound's viability as a therapeutic agent. A comparative study of various simple benzoate esters revealed differences in their stability against hydrolysis in rat plasma and under alkaline conditions. nih.gov The rate of hydrolysis was found to be related to the size of the ester's alkyl group and the stability of the resulting alkoxide or phenoxide ion. nih.gov For instance, phenyl benzoate was less stable than benzyl benzoate, while methyl and ethyl benzoates showed comparable or slightly higher stability. nih.gov This suggests that the electronic properties of the leaving group (phenoxide vs. benzyloxide) play a significant role.
Table 2: Comparative Hydrolytic Stability of Benzoate Esters Half-life (t₁/₂) indicates the time required for half of the initial amount of the compound to be hydrolyzed.
| Compound | Ester Type | Half-life in Rat Plasma (min) | Half-life in Alkaline Solution (min) | Reference |
|---|---|---|---|---|
| Methyl benzoate | Methyl Ester | 15 | 14 | nih.gov |
| Ethyl benzoate | Ethyl Ester | 12 | 14 | nih.gov |
| Phenyl benzoate | Phenyl Ester | 10 | 11 | nih.gov |
| Benzyl benzoate | Benzyl Ester | 13 | 16 | nih.gov |
In terms of biological activity, a study on compounds isolated from the plant Brickellia veronicaefolia identified benzyl 2,6-dimethoxybenzoate (an isomer of the subject compound) and several other related benzyl benzoates. researchgate.net These compounds were tested for their smooth muscle relaxant activity on guinea-pig ileum. The results showed that benzyl 2,6-dimethoxybenzoate and its analogues induced a concentration-dependent inhibition of spontaneous contractions, with potencies comparable to the standard drug papaverine. researchgate.net This highlights that the general benzyl benzoate scaffold possesses significant bioactivity.
Table 3: Smooth Muscle Relaxant Activity of Benzyl Benzoate Analogues IC₅₀ is the concentration of an inhibitor where the response is reduced by half.
| Compound | Structure | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Benzyl 2,6-dimethoxybenzoate | Benzyl ester of 2,6-dimethoxybenzoic acid | 4.96 | researchgate.net |
| 3-Hydroxybenzyl 2,6-dimethoxybenzoate | 3-Hydroxybenzyl ester of 2,6-dimethoxybenzoic acid | 2.50 | researchgate.net |
| Benzyl 2-hydroxy-6-methoxybenzoate | Benzyl ester of 2-hydroxy-6-methoxybenzoic acid | Not reported, but active | researchgate.net |
| Benzyl 2,3,6-trimethoxybenzoate | Benzyl ester of 2,3,6-trimethoxybenzoic acid | Not reported, but active | researchgate.net |
| Papaverine (Reference Drug) | - | 4.23 | researchgate.net |
Further comparative studies have explored different biological activities. Research on antifeedants for the pine weevil Hylobius abietis found that esters of dimethoxybenzoic acids were highly active. researchgate.net Specifically, methyl (2,5-dimethoxyphenyl)acetate, a structural analogue of a hydrolyzed and reduced this compound, was identified as a potent new antifeedant. researchgate.net This demonstrates that the dimethoxy-substituted phenyl moiety is a key pharmacophore for certain biological activities, even when the ester group is modified.
Future Research Directions and Emerging Trends
Exploration of Undiscovered Chemical Reactivity and Catalytic Transformations
The current body of chemical literature does not detail extensive studies on the unique reactivity and catalytic transformations of Benzyl (B1604629) 2,5-dimethoxybenzoate. Research in this area would be foundational to unlocking its potential in synthetic chemistry. Future investigations could explore:
Catalytic Hydrogenation/Hydrogenolysis: While the synthesis of related dimethoxybenzoates has involved steps like hydrogenation to remove benzyl protecting groups, the selective catalytic transformation of the ester group in the presence of the dimethoxy-substituted aromatic ring is an area ripe for exploration. researchgate.net Investigating various catalysts (e.g., palladium, platinum, nickel) under different conditions could reveal novel reaction pathways and products.
Electrophilic Aromatic Substitution: The electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring suggests a high reactivity towards electrophilic substitution. Systematic studies to understand the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation/alkylation could lead to a variety of novel derivatives with potential applications.
Orthometalation and Cross-Coupling Reactions: The methoxy groups could act as directing groups for orthometalation, providing a route to specifically functionalize the aromatic ring. Subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would enable the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.
A summary of potential catalytic transformations for future research is presented in the table below.
| Reaction Type | Potential Reagents/Catalysts | Potential Products | Research Focus |
| Catalytic Hydrogenolysis | H₂, Pd/C, PtO₂ | 2,5-Dimethoxybenzoic acid and Toluene (B28343) | Selective cleavage of the benzyl ester. |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted Benzyl 2,5-dimethoxybenzoate derivatives | Regioselectivity and reaction kinetics. |
| Halogenation | Br₂, FeBr₃ or NBS | Bromo-substituted this compound derivatives | Control of mono- vs. poly-halogenation. |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted this compound derivatives | Steric hindrance effects from the benzyl group. |
Development of Novel and Efficient Green Synthetic Routes
The principles of green chemistry are increasingly important in chemical synthesis. For this compound, future research could focus on developing more environmentally friendly and efficient production methods.
Enzymatic Synthesis: The use of enzymes, such as lipases, for esterification is a well-established green method. researchgate.netresearchgate.net Research into the enzymatic synthesis of this compound from 2,5-dimethoxybenzoic acid and benzyl alcohol could offer a milder and more selective alternative to traditional chemical methods. researchgate.net The optimization of reaction conditions, including the choice of enzyme, solvent (or solvent-free conditions), and temperature, would be crucial. researchgate.net
Catalytic One-Pot Syntheses: Developing a one-pot synthesis from simpler precursors would improve efficiency and reduce waste. For instance, a gold-catalyzed one-pot synthesis of benzyl benzoate (B1203000) from benzyl alcohol has been reported, proceeding through an aldehyde intermediate. qualitas1998.net A similar approach for this compound, potentially starting from 2,5-dimethoxybenzyl alcohol, could be a promising avenue.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption. researchgate.net Investigating its application in the esterification reaction to produce this compound could lead to a more sustainable process.
The table below outlines potential green synthetic routes.
| Synthetic Approach | Key Features | Potential Advantages |
| Enzymatic Synthesis | Use of lipases as biocatalysts. | High selectivity, mild reaction conditions, reduced byproducts. researchgate.net |
| Gold-Catalyzed One-Pot Synthesis | Direct conversion from an alcohol precursor. | High atom economy, reduced purification steps. qualitas1998.net |
| Microwave-Assisted Esterification | Use of microwave energy to accelerate the reaction. | Faster reaction rates, lower energy consumption. researchgate.net |
Advanced Applications in Computational Drug Discovery and Material Design
Computational methods are powerful tools for predicting the properties and potential applications of molecules. nih.govnih.gov For this compound, in silico studies could guide future experimental work.
Molecular Docking Studies: The dimethoxybenzene moiety is present in various biologically active compounds. researchgate.netnih.gov Molecular docking simulations could be used to predict the binding affinity of this compound to various biological targets, such as enzymes and receptors. nih.govnih.goveurjchem.com This could identify potential therapeutic areas for the compound or its derivatives. For example, derivatives of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole have been investigated as potential inhibitors for melanoma treatment through in silico design and molecular docking. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. eurjchem.comresearchgate.net Such studies on this compound would be essential in the early stages of any drug discovery program to assess its potential as a drug candidate.
Material Properties Simulation: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic and optical properties of molecules. researchgate.netijcce.ac.ir These simulations could explore the potential of this compound and its derivatives in the design of new organic materials, such as organic light-emitting diodes (OLEDs) or liquid crystals. The synthesis of polymers from related benzyl methacrylate (B99206) compounds has been explored for their liquid crystalline properties. researchgate.net
Interdisciplinary Research Integrating Synthesis, Biology, and Environmental Science
The intersection of chemistry, biology, and environmental science offers a holistic approach to understanding the impact and potential of chemical compounds.
Synthesis and Biological Evaluation: A systematic approach involving the synthesis of a library of this compound derivatives and their subsequent biological screening is a logical next step. amanote.commdpi.comnih.gov Based on the known biological activities of related structures, these new compounds could be tested for activities such as anticancer, antimicrobial, or anti-inflammatory properties. researchgate.net For instance, N-benzyl-2-methoxy-5-propargyloxybenzoamides have been identified as a new class of bleaching herbicides. nih.gov
Environmental Fate and Degradation: As with any synthetic compound, understanding its environmental impact is crucial. Research on the environmental fate of this compound would involve studying its persistence, bioaccumulation potential, and degradation pathways (both biotic and abiotic). researchgate.netnih.gov This is particularly important given the widespread presence of other esters, like phthalates, in the environment. nih.gov Studies on the transformation of related compounds like benzyl alcohol under environmental conditions can provide insights into potential degradation products. mdpi.com
Development of Biocatalytic Degradation Pathways: In conjunction with studying its environmental fate, research could focus on developing biocatalytic methods for the degradation of this compound, should it be found to be persistent. This could involve identifying or engineering microorganisms or enzymes capable of breaking down the compound into benign products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
